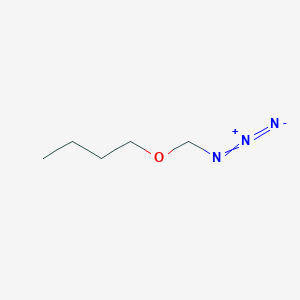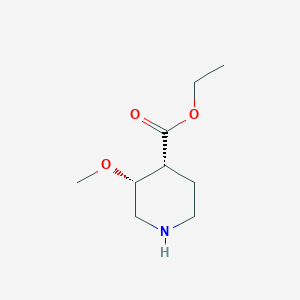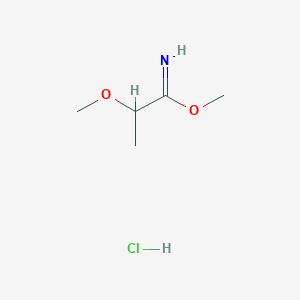
1-(Azidomethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azidomethoxy)butane is an organic compound characterized by the presence of an azido group attached to a methoxybutane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)butane can be synthesized through the nucleophilic substitution reaction of 1-chloromethoxybutane with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azidomethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Cycloaddition Catalysts: Copper(I) iodide, copper sulfate with sodium ascorbate.
Major Products:
Substitution Products: Various substituted methoxybutanes.
Reduction Products: 1-(Aminomethoxy)butane.
Cycloaddition Products: 1,2,3-Triazoles.
Aplicaciones Científicas De Investigación
1-(Azidomethoxy)butane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the field of click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of triazole-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Azidomethoxy)butane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes or radicals, which then proceed to form the final products.
Comparación Con Compuestos Similares
1-(Azidomethoxy)propane: Similar structure but with a shorter carbon chain.
1-(Azidomethoxy)pentane: Similar structure but with a longer carbon chain.
1-(Azidomethoxy)ethane: Even shorter carbon chain, leading to different reactivity and properties.
Uniqueness: 1-(Azidomethoxy)butane is unique due to its specific carbon chain length, which influences its physical properties and reactivity. The presence of the azido group also imparts distinct chemical behavior, making it a valuable compound for various synthetic applications.
Propiedades
Fórmula molecular |
C5H11N3O |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1-(azidomethoxy)butane |
InChI |
InChI=1S/C5H11N3O/c1-2-3-4-9-5-7-8-6/h2-5H2,1H3 |
Clave InChI |
ZUBYWIXIQFQXFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)


![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)




